molecular formula C21H19N3OS B3006896 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 450353-09-0

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B3006896
CAS No.: 450353-09-0
M. Wt: 361.46
InChI Key: USSNRIOWICNFMO-ATVHPVEESA-N
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Description

(Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound designed for research applications. It features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—which is a versatile scaffold known for its significant role in medicinal chemistry . The molecule integrates multiple functional groups, including a methoxyphenylamino moiety and an acrylonitrile chain, which may influence its electronic properties and interaction with biological targets. The thiazole ring system is a privileged structure in drug discovery due to its presence in various therapeutic agents. Molecules containing this moiety have demonstrated a wide spectrum of pharmacological activities in research settings, including potential as enzyme inhibitors and anticancer agents . The specific structural configuration of this compound suggests it may be of interest for investigating pathways involving protein kinases or estrogen-related receptors, similar to other patented thiazole and acrylamide derivatives . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for studying biochemical mechanisms and structure-activity relationships (SAR) in the development of new therapeutic candidates. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-7-8-16(9-15(14)2)20-13-26-21(24-20)17(11-22)12-23-18-5-4-6-19(10-18)25-3/h4-10,12-13,23H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSNRIOWICNFMO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is known for its biological activity.
  • Acrylonitrile Moiety : This functional group enhances the reactivity of the compound.
  • Substituents : The presence of 3,4-dimethylphenyl and 3-methoxyphenyl groups contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through condensation reactions.
  • Introduction of the Dimethylphenyl Group : Achieved via Friedel-Crafts acylation.
  • Formation of Acrylonitrile : Accomplished through Knoevenagel condensation reactions with appropriate aldehydes.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The mechanism may involve targeting bacterial cell walls or inhibiting essential enzymes for bacterial survival. For instance, studies on similar thiazole compounds have shown promising results against various bacterial strains, suggesting that this compound could possess comparable activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly influence cytotoxicity. For example:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells.
CompoundCell LineIC50 (µg/mL)
Compound AMCF-7 (Breast Cancer)1.61 ± 1.92
Compound BHT29 (Colon Cancer)1.98 ± 1.22

The presence of electron-donating groups such as methyl at specific positions enhances their activity .

Case Studies

  • Anticonvulsant Activity : A study involving thiazole derivatives revealed that specific substitutions led to enhanced anticonvulsant properties, indicating a broader therapeutic potential for compounds like this compound .
  • Antimalarial Activity : Research on thiazole analogs demonstrated significant antimalarial effects against Plasmodium falciparum, suggesting that similar modifications in this compound could yield potent antimalarial agents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiazole derivative class and features a thiazole ring, a methoxyphenyl group, and an acrylonitrile moiety. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Achieved via the Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Introduction of the Dimethylphenyl Group : Utilizes Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride.
  • Formation of the Acrylonitrile Moiety : Involves a Knoevenagel condensation with 3-methoxybenzaldehyde.

The compound exhibits significant biological activity, particularly against cancer cells and in neurological applications. Its structure-activity relationship (SAR) indicates that modifications can enhance its efficacy.

Anticancer Properties

Research highlights its potential as an anticancer agent. A study demonstrated that derivatives of thiazole compounds showed cytotoxic effects on various cancer cell lines, suggesting that (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile could similarly inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neurological Applications

The compound has also been investigated for neuroprotective effects. Preliminary studies suggest it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress.

Data Tables

Study ReferenceActivity TypeResults Summary
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal cultures

Case Studies

  • Anticancer Efficacy : A study involving various thiazole derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong cytotoxicity.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related thiazole compounds in models of Alzheimer's disease, where they were shown to inhibit amyloid-beta aggregation and promote neuronal survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2,3-diarylacrylonitriles, which exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Compound Substituents Key Features Reported Activities References
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile Thiazole (3,4-dimethylphenyl), Acrylonitrile (3-methoxyphenylamino) Z-geometry, planar conformation (except perpendicular fluorophenyl in analogs) Not explicitly reported, but structural analogs show cytotoxicity
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 3,4-Dimethoxyphenyl, 4-methoxyphenyl Z-configuration, hydrogen-bonded network (C–H⋯O/N) Dipolarophile in bioactive heterocycle synthesis
(Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile Thiazole (4-nitrophenyl), acrylonitrile (3-chloro-2-methylphenylamino) Nitro and chloro substituents, Z-configuration No explicit activity data; nitro groups often enhance bioactivity
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile Thiazole (4-fluorophenyl), acrylonitrile (3-hydroxy-4-methoxyphenyl) Fluorine and hydroxyl groups Hydroxyl group may improve solubility

Substituent Effects on Properties

  • Electron-Withdrawing Groups (NO₂, F): Enhance stability and binding affinity (e.g., nitro in ).
  • Electron-Donating Groups (OCH₃, CH₃) : Improve solubility and modulate steric effects (e.g., methoxy in ).
  • Amino Groups: Potential hydrogen-bond donors for target interactions (e.g., 3-methoxyphenylamino in target compound) .

Research Findings and Implications

  • Crystallographic Data : Isostructural analogs (e.g., fluorophenyl/thiazole derivatives) exhibit triclinic symmetry with planar conformations, except for perpendicular substituents .
  • Synthetic Challenges : Steric hindrance from 3,4-dimethylphenyl and 3-methoxyphenyl groups may complicate crystallization, as seen in fluorophenyl analogs .

Q & A

Basic Question

  • X-ray crystallography : Essential for confirming the Z-configuration of the acrylonitrile group and intramolecular hydrogen bonding (e.g., C–H⋯N interactions). Single-crystal analysis at 295 K with a data-to-parameter ratio >12 ensures structural accuracy .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy and amino protons (δ 3.7–3.9 ppm for OCH₃; δ 6.5–7.5 ppm for aromatic protons).
    • IR : Confirm nitrile stretching (~2200 cm⁻¹) and hydrogen-bonded N–H (3200–3400 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₂₀H₁₈N₃OS requires m/z 364.1124) .

How do solvent polarity and catalyst selection influence the Z/E configuration during synthesis?

Advanced Question

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring Z-isomers due to enhanced dipole interactions. Protic solvents (e.g., ethanol) promote E-isomers via hydrogen bonding with intermediates .
  • Catalyst role : Piperidine facilitates deprotonation in Knoevenagel reactions, improving Z-selectivity (>80% in DMF). Alternative bases (e.g., NaOAc) yield mixed configurations .
  • Experimental validation : Compare reaction outcomes in DMF (Z/E ratio 4:1) vs. ethanol (Z/E 1:2) using HPLC or NOESY NMR .

What strategies resolve contradictions in regioselectivity during thiazole ring formation?

Advanced Question
Regioselectivity challenges arise in cyclization steps due to competing nucleophilic sites. Mitigation strategies include:

  • Directed metalation : Use of Cu(I) or Pd catalysts to orient substituents during thiazole synthesis, minimizing off-target products .
  • Computational modeling : DFT calculations predict favorable transition states for 4-substituted thiazoles over 5-substituted analogs (ΔG ≈ 2–3 kcal/mol difference) .
  • Case study : Substituting 3,4-dimethylbenzaldehyde with electron-withdrawing groups shifts regioselectivity by 60%, validated via LC-MS .

How do substituents on the thiazole and aniline moieties affect anticancer activity?

Advanced Question

  • Thiazole modifications : 3,4-Dimethylphenyl groups enhance lipophilicity (logP >3), improving membrane permeability. Bromine substitution at C4 increases cytotoxicity (IC₅₀ reduced from 12 μM to 5 μM in MCF-7 cells) .

  • Aniline effects : 3-Methoxy groups stabilize hydrogen bonding with kinase active sites (e.g., EGFR inhibition via π-π stacking with Phe723). Removing methoxy reduces potency by 70% .

  • SAR table :

    Substituent (Thiazole)Substituent (Aniline)IC₅₀ (μM)
    3,4-Dimethylphenyl3-Methoxy5.2
    4-Bromophenyl3-Methoxy4.8
    3,4-DimethylphenylH18.7
    Data derived from analogous compounds in .

What computational methods validate the Z-configuration and hydrogen bonding?

Advanced Question

  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., 12% contribution from C–H⋯O bonds in crystal packing) .
  • DFT simulations : Compare Z and E isomer stability; Z-isomers are 4–6 kcal/mol more stable due to intramolecular H-bonding (N–H⋯N≡C) .
  • Docking studies : Z-configuration aligns acrylonitrile with kinase ATP-binding pockets (e.g., VEGFR-2), whereas E-isomers show poor fit (RMSD >2.5 Å) .

How can researchers troubleshoot low yields in condensation steps?

Basic Question

  • Common issues :
    • Byproduct formation : Use anhydrous solvents and molecular sieves to suppress hydrolysis of nitrile intermediates .
    • Slow kinetics : Increase temperature to 80°C or employ microwave-assisted synthesis (20% yield improvement) .
  • Optimization workflow :
    • Monitor reaction progress via TLC (hexane:EtOAc 3:1).
    • Purify via column chromatography (silica gel, gradient elution).
    • Recrystallize from ethanol/water (1:1) to remove unreacted aldehydes .

How to design analogs to improve pharmacokinetic properties?

Advanced Question

  • Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability (t₁/₂ increased from 2.1 h to 4.5 h in rat plasma) .
  • Prodrug strategies : Convert acrylonitrile to amidoxime for improved solubility (logS from -3.2 to -1.9) without compromising activity .
  • In silico ADMET : Predict BBB permeability (QikProp) and CYP450 inhibition (SwissADME) to prioritize candidates .

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